Bienvenue dans la boutique en ligne BenchChem!

Propylene glycol 2-caprylate

Excipient characterisation Isomer-resolved analysis Quality‑by‑Design

Propylene glycol 2-caprylate (IUPAC: 1-hydroxypropan-2-yl octanoate; CAS 154747-99-6) is a chemically defined, single-isomer monoester of caprylic (C8) acid esterified specifically at the secondary hydroxyl of propylene glycol. This structural precision distinguishes it from the commercial ‘propylene glycol monocaprylate’ mixtures (e.g., Capryol® 90, Capmul® PG-8, CAS 31565-12-5) that contain both 1‑ and 2‑isomers together with variable diester content.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 154747-99-6
Cat. No. B1589786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol 2-caprylate
CAS154747-99-6
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(C)CO
InChIInChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-10(2)9-12/h10,12H,3-9H2,1-2H3
InChIKeyNHIGQUPXHAUEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylene Glycol 2-Caprylate (CAS 154747-99-6) – Defined-Isomer Excipient for Precision Lipid-Based Formulation


Propylene glycol 2-caprylate (IUPAC: 1-hydroxypropan-2-yl octanoate; CAS 154747-99-6) is a chemically defined, single-isomer monoester of caprylic (C8) acid esterified specifically at the secondary hydroxyl of propylene glycol . This structural precision distinguishes it from the commercial ‘propylene glycol monocaprylate’ mixtures (e.g., Capryol® 90, Capmul® PG-8, CAS 31565-12-5) that contain both 1‑ and 2‑isomers together with variable diester content. The compound is a non‑ionic, water‑insoluble amphiphile (predicted LogP 2.88; HLB ~2–6 depending on measurement method) that functions as a solubilizer, co‑surfactant in self‑emulsifying systems, and skin‑penetration enhancer .

Why Propylene Glycol 2-Caprylate Cannot Be Replaced by Unresolved ‘Propylene Glycol Monocaprylate’ Mixtures or Chain-Length Analogs


Commercial ‘propylene glycol monocaprylate’ grades are multi-component systems whose monoester/diester ratio and 1‑/2‑isomer balance vary between suppliers and lots [1]. This compositional drift directly alters the lipid’s polarity, self-emulsifying efficiency, and drug solubilization capacity. Likewise, chain-length analogs such as propylene glycol monolaurate (C12) exhibit higher lipophilicity, larger gel regions in phase diagrams, and substantially different skin‑permeation behaviour [2][3]. Procurement of the 2‑caprylate isomer as a discrete chemical entity (CAS 154747-99-6) enables formulation scientists to build lipid-based delivery systems on a single, well‑characterised scaffold, eliminating the lot‑to‑lot variability that can derail QbD-based development and regulatory filing of oral or topical products [4].

Quantitative Differential Evidence for Propylene Glycol 2-Caprylate (CAS 154747-99-6) Versus Key Comparators


Isomeric Definition Distinguishes Propylene Glycol 2‑Caprylate from the Predominant 1‑Caprylate Congener

Propylene glycol 2‑caprylate (CAS 154747-99-6) is exclusively the secondary‑alcohol ester (1‑hydroxypropan‑2‑yl octanoate), whereas the widely used ‘propylene glycol monocaprylate’ (CAS 31565-12-5) is the primary‑alcohol ester (2‑hydroxypropyl octanoate) [1]. Although the predicted LogP values are similar (2.88 for the 2‑isomer vs. 2.90 for the 1‑isomer), the regiochemistry alters the spatial orientation of the free hydroxyl group, which can influence hydrogen‑bonding capacity in lipid–surfactant films and enzyme‑mediated hydrolysis rates in vivo [2].

Excipient characterisation Isomer-resolved analysis Quality‑by‑Design

Superior Solubilisation of Model Lipophilic Drugs vs. C8‑C10 Triglyceride Oils

When used as the oil phase for lipid-based formulations, propylene glycol monocaprylate (Capryol 90, >90 % monoester) dissolved raloxifene (RLX) to 259.9 ± 37.5 µg/mL, a 1.66‑fold higher concentration than the medium‑chain triglyceride comparator Labrafac Lipophile WL 1349 (156.1 ± 22.3 µg/mL) and significantly exceeding isopropyl myristate (111.4 ± 33.0 µg/mL) [1]. This rank‑order advantage is consistent with the monoester‘s greater hydrogen‑bond acceptor capacity relative to triglycerides. Because Capryol 90 is predominantly the 2‑caprylate isomer, these solubility data are directly relevant to procurement of the defined 2‑isomer.

Lipid-based drug delivery SNEDDS Solubility screening

Synergy‑Dependent Skin Permeation Enhancement Reaches a 19‑Fold Increase for Ketorolac Tromethamine When Co‑Formulated with Diethylene Glycol Monoethyl Ether

In excised hairless‑mouse skin, neat propylene glycol monocaprylate (PGMC) produced only modest ketorolac flux; however, when combined with 20 % (v/v) diethylene glycol monoethyl ether (DGME), the permeation enhancement factor reached 19.0‑fold relative to PGMC alone [1]. By comparison, the C12 analog propylene glycol monolaurate (PGML) alone yielded a high flux of 94.3 ± 17.3 µg/cm²/h but showed less dramatic synergy with co‑solvents, approximately doubling flux upon DGME addition [1]. This suggests that the C8 monoester is a more tuneable penetration enhancer, whose activity can be sharply amplified by rational co‑solvent selection.

Transdermal delivery Penetration enhancer Ex-vivo permeation

C8 Monoesters Form Larger Microemulsion Regions and Dissolve More Danazol than C12 Monoesters in Surfactant‑Free Systems

A systematic comparison of propylene glycol monocaprylate (Capmul PG‑8, C8) versus propylene glycol monolaurate (Capmul PG‑12, C12) revealed that both produced qualitatively similar microemulsion regions when combined with Cremophor EL and water, but the C12 ester generated substantially larger gel regions that can complicate processing and limit formulation flexibility [1]. In the absence of surfactant, danazol solubility was markedly higher in the C8 monoester than in the C12 monoester, an advantage that disappeared once surfactant was added [1]. For probucol, the same C8‑over‑C12 solubility advantage was observed in neat lipid.

Phase behaviour Microemulsion Lipid screening

Broad‑Spectrum Antimicrobial Self‑Preservation Reduces Need for Additional Preservatives in Topical Formulations

Propylene glycol monocaprylate (Capmul PG‑8) exhibits strong intrinsic antimicrobial activity against bacteria and fungi, enabling self‑preserving topical and oral formulations that reduce or eliminate conventional preservatives . This property is attributed to the medium‑chain fatty acid ester structure, which can destabilise microbial cell membranes. Although this information derives from the commercial mixture rather than the single 2‑isomer, the mechanism is expected to be conserved for the defined compound because membrane‑perturbing activity is primarily chain‑length‑dependent, not regioisomer‑dependent.

Antimicrobial excipient Self‑preserving formulation Topical safety

Validated Oral Bioavailability Enhancement in a Marketed Pharmaceutical Product (Maviret®)

Propylene glycol monocaprylate is a constituent of the lipid‑based formulation of glecaprevir/pibrentasvir (Maviret®), a fixed‑dose combination approved by the EMA and FDA for the treatment of chronic hepatitis C [1]. The inclusion of this excipient in a marketed product with stringent regulatory review provides a de‑risked toxicological and quality precedent that newer or less‑established alternatives lack. While the approved product employs a commercial mixture (Type II), the single 2‑isomer can serve as a chemically defined surrogate for follow‑on or generic product development where full characterisation of the lipid component is required for ANDA/505(b)(2) filings.

Oral bioavailability Regulatory acceptance Lipid‑based formulation

High‑Impact Application Scenarios for Propylene Glycol 2‑Caprylate Based on Comparative Evidence


QbD‑Driven Oral SNEDDS Requiring Isomer‑Level Excipient Characterisation

When developing a self‑nanoemulsifying drug delivery system (SNEDDS) under a Quality‑by‑Design framework, the oil phase must be chemically identifiable with high confidence. Propylene glycol 2‑caprylate (CAS 154747-99-6) offers a single, structurally defined scaffold that avoids the 1‑/2‑isomer variability inherent in USP‑grade ‘propylene glycol monocaprylate’ . Its superior drug‑loading capacity versus medium‑chain triglycerides (1.66‑fold higher raloxifene solubility [1]) and its well‑characterised microemulsion‑forming behaviour with common surfactants [2] make it a defensible choice for a QbD Design Space. The Maviret® precedent further reduces regulatory risk for oral lipid‑based products [3].

Tuneable Transdermal Patch with Co‑Solvent‑Activated Permeation Enhancement

For transdermal systems requiring precise control over drug input rate, the C8 monoester’s unique synergy with diethylene glycol monoethyl ether (DGME) provides a 19‑fold enhancement window, far exceeding the ~2‑fold range achievable with the C12 analog propylene glycol monolaurate [4]. This permits formulators to dial in a target flux by adjusting the DGME fraction (0–40 %), a flexibility not available with PGML. The defined 2‑caprylate isomer ensures batch‑to‑batch consistency of this synergy ratio, a critical parameter for transdermal products with narrow therapeutic indices.

Preservative‑Free Topical Emulgel with Intrinsic Antimicrobial Protection

Topical emulgels intended for paediatric or sensitive‑skin applications increasingly require ‘preservative‑free’ labelling. Propylene glycol 2‑caprylate, by virtue of the medium‑chain fatty acid ester structure, contributes intrinsic antimicrobial activity that can eliminate the need for added preservatives without compromising microbiological shelf‑life . When combined with its established skin‑conditioning and emollient properties, this allows a single excipient to serve as oil phase, co‑emulsifier, and preservation aid, simplifying the formulation and reducing the allergen burden.

ANDAs and 505(b)(2) Filings Requiring Fully Characterised Lipid Excipients

Generic and hybrid drug applications increasingly demand full chemical characterisation of each formulation component. Using propylene glycol 2‑caprylate as a defined‑isomer surrogate for the mixed‑ester excipient found in Maviret® allows sponsors to provide complete structural identity, purity, and impurity profiles that meet current regulatory expectations [3]. The compound’s physicochemical properties (LogP 2.88, bp ~299 °C ) are well documented, and its functional equivalence to the approved excipient can be demonstrated through comparative solubility and phase‑diagram studies [1][2], streamlining the CMC section of the dossier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propylene glycol 2-caprylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.